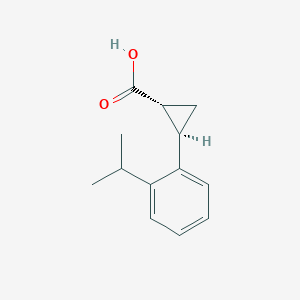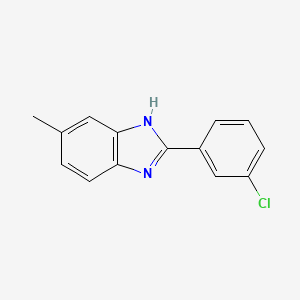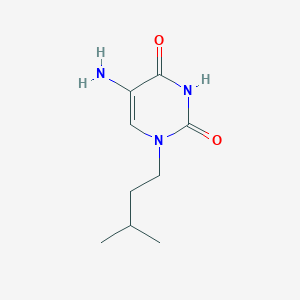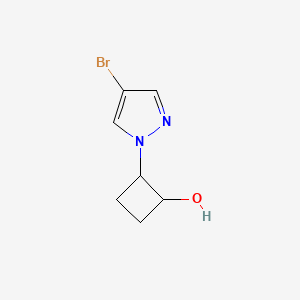![molecular formula C11H11ClFN B15278614 (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a unique azabicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and a suitable bicyclic precursor.
Cyclization Reaction: The key step involves a cyclization reaction to form the azabicyclohexane core. This can be achieved through various methods, including intramolecular cyclization or ring-closing metathesis.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes. This ensures the compound is produced in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane: Unique due to its specific substitution pattern and bicyclic structure.
(1S,5R)-1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1S,5R)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane: Lacks the chlorine atom, leading to different chemical properties.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H11ClFN |
|---|---|
Molekulargewicht |
211.66 g/mol |
IUPAC-Name |
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H11ClFN/c12-10-3-8(13)1-2-9(10)11-4-7(11)5-14-6-11/h1-3,7,14H,4-6H2/t7-,11-/m0/s1 |
InChI-Schlüssel |
AZSSYMXRSLXDHB-CPCISQLKSA-N |
Isomerische SMILES |
C1[C@@H]2[C@]1(CNC2)C3=C(C=C(C=C3)F)Cl |
Kanonische SMILES |
C1C2C1(CNC2)C3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
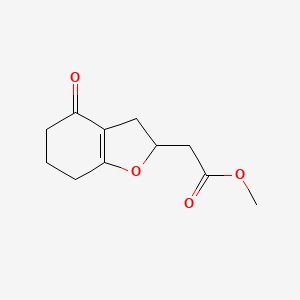
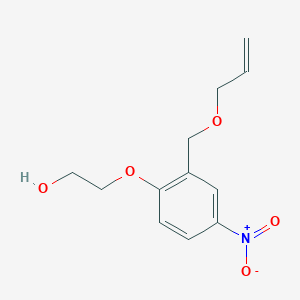
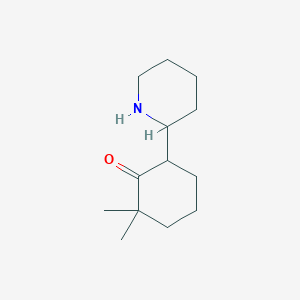
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
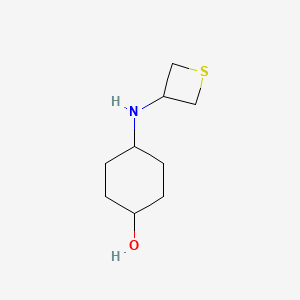
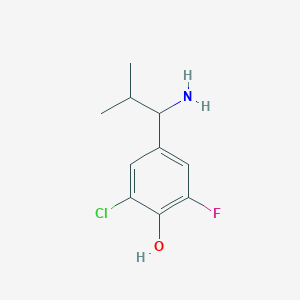

![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
